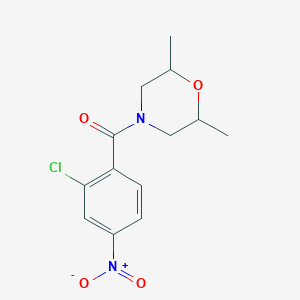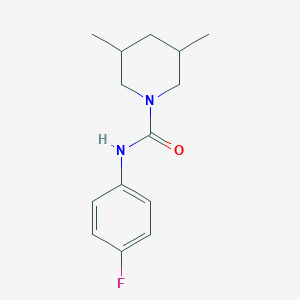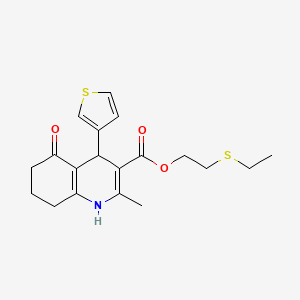
4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a 2-chloro-4-nitrobenzoyl group attached to a 2,6-dimethylmorpholine ring
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloro-4-nitrobenzoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols, solvents such as ethanol or methanol, and temperatures ranging from room temperature to 50°C.
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol or methanol.
Hydrolysis: Acidic or basic aqueous solutions, temperatures ranging from room temperature to 100°C.
Major Products Formed
Nucleophilic substitution: Substituted benzoyl derivatives.
Reduction: 4-(2-chloro-4-aminobenzoyl)-2,6-dimethylmorpholine.
Hydrolysis: 2-chloro-4-nitrobenzoic acid and 2,6-dimethylmorpholine.
科学的研究の応用
4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the nitro and chloro groups in the benzoyl moiety contributes to its reactivity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- 2-chloro-4-nitrobenzoyl chloride
- 4-nitrobenzoyl chloride
- 2-chloro-4-nitrobenzoic acid
Uniqueness
4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the 2-chloro-4-nitrobenzoyl group with the 2,6-dimethylmorpholine ring enhances its potential for diverse applications compared to its simpler analogs.
特性
IUPAC Name |
(2-chloro-4-nitrophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-8-6-15(7-9(2)20-8)13(17)11-4-3-10(16(18)19)5-12(11)14/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUNRULDLDWOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE](/img/structure/B5337306.png)
![rel-(1S,3R)-3-amino-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}cyclopentanecarboxamide dihydrochloride](/img/structure/B5337318.png)
![1-(3,4-DIMETHYLPHENYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B5337337.png)
![N-[2-(2-fluorophenyl)ethyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5337349.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5337365.png)
![4-({[(1,3-benzodioxol-5-ylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B5337370.png)

![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5337390.png)
![2-[2-(3-methyl-2-thienyl)vinyl]-8-quinolinol](/img/structure/B5337393.png)
![3-(5-chloro-2-methoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5337406.png)
![6-[(diethylamino)methyl]-N-(2,3-dihydroxypropyl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5337412.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5337426.png)
![2-(2-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5337440.png)
